2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylicacid
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Overview
Description
2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the thiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, followed by esterification and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-(Ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
1,3-Thiazole-5-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H5NO4S |
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Molecular Weight |
187.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(10)4-7-2-3(12-4)5(8)9/h2H,1H3,(H,8,9) |
InChI Key |
VZIXKVIMAKPFCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
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